ethyl 4-{[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]amino}-1-piperidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-{[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]amino}-1-piperidinecarboxylate derivatives involves complex chemical reactions. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives in ethanol/TEA solution to produce various intermediates and final products, demonstrating the compound's intricate synthetic pathway (Mohamed, 2014). Similarly, ethyl 4-piperidingcarboxylate, a related intermediate, is synthesized from isonicotinic acid, showcasing the multiple steps involved in creating such compounds (Ying-qi, 2007).
Molecular Structure Analysis
The crystal structures of derivatives closely related to the compound show significant conformational differences, which can affect their molecular interactions. For instance, different angles of inclination and dihedral angles in derivatives highlight the diversity in molecular conformation, which could influence the compound's behavior in various environments (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Ethyl 4-{[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]amino}-1-piperidinecarboxylate can undergo various chemical reactions, leading to the formation of different derivatives. These reactions are crucial for modifying the compound to achieve desired properties or for further applications in research (Mohamed, 2021).
properties
IUPAC Name |
ethyl 4-[2-(2-propan-2-ylimidazol-1-yl)propanoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-24-17(23)20-9-6-14(7-10-20)19-16(22)13(4)21-11-8-18-15(21)12(2)3/h8,11-14H,5-7,9-10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLPWFCBIWIJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(C)N2C=CN=C2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]amino}-1-piperidinecarboxylate |
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